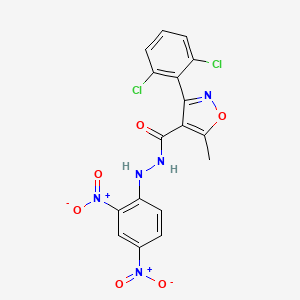

3-(2,6-dichlorophenyl)-N'-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide

Beschreibung

3-(2,6-Dichlorophenyl)-N'-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2,6-dichlorophenyl group at position 3, a methyl group at position 5, and a carbohydrazide moiety linked to a 2,4-dinitrophenyl group. This structure combines electron-withdrawing substituents (chlorine, nitro groups) and aromatic systems, which are known to influence electronic properties, solubility, and biological interactions.

Eigenschaften

Molekularformel |

C17H11Cl2N5O6 |

|---|---|

Molekulargewicht |

452.2 g/mol |

IUPAC-Name |

3-(2,6-dichlorophenyl)-N'-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide |

InChI |

InChI=1S/C17H11Cl2N5O6/c1-8-14(16(22-30-8)15-10(18)3-2-4-11(15)19)17(25)21-20-12-6-5-9(23(26)27)7-13(12)24(28)29/h2-7,20H,1H3,(H,21,25) |

InChI-Schlüssel |

WGEVEBBXZSIJCQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-N’-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The dichlorophenyl and dinitrophenyl groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale batch reactors for the subsequent substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, would be carefully controlled to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-dichlorophenyl)-N’-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Wissenschaftliche Forschungsanwendungen

3-(2,6-dichlorophenyl)-N’-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide has several scientific research applications:

Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology: It may be used in biochemical assays to study enzyme interactions and inhibition.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-(2,6-dichlorophenyl)-N’-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The dichlorophenyl and dinitrophenyl groups may facilitate binding to specific sites on the target molecule, while the oxazole ring can participate in various chemical interactions. These interactions can lead to inhibition or activation of the target, resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of 1,2-oxazole derivatives with diverse substituents. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Molecular Comparison

Key Research Findings

Synthetic Flexibility: The 1,2-oxazole core allows modular substitution. For example, hydrazide derivatives (e.g., ) are synthesized via condensation reactions with substituted hydrazines, while carboxamides (e.g., ) often employ coupling agents like HCl in ethanol .

Biological Activity: Antimicrobial Potential: Compounds with sulfanyl (e.g., ) or trifluoromethylsulfanyl groups () show enhanced activity against bacterial targets, likely due to improved membrane penetration .

Physicochemical Properties :

- Solubility : Nitro and chlorine substituents reduce aqueous solubility but improve lipid solubility, critical for bioavailability .

- Crystal Packing : Hydrogen bonding (N–H⋯O) and π–π interactions stabilize crystal structures, as seen in , while bulky substituents (e.g., 2-methyl-2-propanyl in ) may disrupt crystallinity.

Biologische Aktivität

The compound 2-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)acetamide is a member of the acetamide family, which has garnered attention for its potential biological activities, including anticancer and anti-inflammatory properties. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The chemical structure of 2-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)acetamide can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

-

Anticancer Activity :

- Studies have shown that 2-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)acetamide demonstrates significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against MDA-MB-231 (breast cancer) and A-431 (skin cancer) cells.

- The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent activity compared to standard chemotherapeutics such as doxorubicin .

- Anti-inflammatory Properties :

- Antioxidant Activity :

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 12 | |

| Anticancer | A-431 | 15 | |

| Anti-inflammatory | RAW 264.7 Macrophages | Inhibition of TNF-α production | |

| Antioxidant | DPPH Assay | 25 |

Case Studies

-

Study on Anticancer Properties :

A recent study evaluated the effects of 2-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)acetamide on various cancer cell lines. The results indicated that the compound induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased sub-G1 phase population, indicating cell death . -

Inflammation Model :

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a marked reduction in inflammatory markers such as IL-6 and TNF-α. This suggests that it may modulate inflammatory responses effectively .

Research Findings

Recent literature highlights the significance of structural modifications in enhancing the biological activity of acetamides. The presence of methoxy and nitro groups in this compound appears to play a crucial role in its anticancer and anti-inflammatory properties. Structure-activity relationship (SAR) studies have suggested that electron-donating groups enhance potency against cancer cells while providing antioxidant benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.